![molecular formula C21H27N3O B7539530 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea](/img/structure/B7539530.png)
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea
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Overview
Description
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in the field of cancer research. BPU belongs to the class of urea derivatives and has been shown to exhibit potent anti-tumor activity in several types of cancer cells.
Mechanism of Action
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea works by inhibiting the activity of tubulin, a protein that is essential for cell division. Tubulin plays a critical role in the formation of the microtubule network, which is responsible for the separation of chromosomes during cell division. 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea binds to tubulin and disrupts the microtubule network, preventing the separation of chromosomes and ultimately leading to cell death.
Biochemical and Physiological Effects:
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea has been shown to exhibit potent anti-tumor activity in several types of cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea has been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea is its potent anti-tumor activity in several types of cancer cells. 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea has also been found to be relatively non-toxic to normal cells, making it a promising candidate for cancer therapy. However, one of the limitations of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea is its complex synthesis method, which requires expertise in organic chemistry and careful handling of reagents.
Future Directions
There are several future directions for research on 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea. One potential direction is to investigate the use of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea in combination with other anti-cancer agents to enhance its anti-tumor activity. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea in animal models to determine its efficacy and safety in vivo. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea in cancer therapy.
Synthesis Methods
The synthesis of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea involves the condensation of benzyl isocyanate with 2-(piperidin-1-ylmethyl)benzaldehyde in the presence of a catalyst. The resulting intermediate is then treated with urea to obtain 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea. The synthesis of 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea is a multi-step process that requires expertise in organic chemistry and careful handling of reagents.
Scientific Research Applications
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea has been studied extensively for its potential applications in cancer research. It has been shown to exhibit potent anti-tumor activity in several types of cancer cells, including breast, lung, and prostate cancer. 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea works by inhibiting the activity of a protein called tubulin, which is essential for cell division. By inhibiting tubulin activity, 1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea prevents cancer cells from dividing and growing.
properties
IUPAC Name |
1-benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O/c25-21(22-15-18-9-3-1-4-10-18)23-16-19-11-5-6-12-20(19)17-24-13-7-2-8-14-24/h1,3-6,9-12H,2,7-8,13-17H2,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVBONDXEOCFCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2CNC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-[[2-(piperidin-1-ylmethyl)phenyl]methyl]urea |
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